molecular formula C13H15I B2779681 1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287318-69-6

1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2779681
CAS No.: 2287318-69-6
M. Wt: 298.167
InChI Key: KBOBLGXKQXZFBB-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .

Preparation Methods

The synthesis of 1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

Industrial production methods for such compounds are still under development, focusing on scalability and cost-effectiveness. Recent advancements in flow chemistry and photoredox catalysis have shown promise for large-scale synthesis .

Chemical Reactions Analysis

1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Major products formed from these reactions depend on the reagents and conditions used. For example, using a Grignard reagent can yield a new carbon-carbon bond, while oxidation might produce a ketone or alcohol.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane depends on its application. In medicinal chemistry, it acts as a bioisostere, mimicking the geometry and electronic properties of para-substituted benzene rings. This can enhance the solubility, membrane permeability, and metabolic stability of drug candidates . The molecular targets and pathways involved vary depending on the specific application and the functional groups attached to the bicyclo[1.1.1]pentane scaffold .

Comparison with Similar Compounds

1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its iodine atom, which allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15I/c1-2-10-5-3-4-6-11(10)12-7-13(14,8-12)9-12/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOBLGXKQXZFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C23CC(C2)(C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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